
2-(2-furyl)-3,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furyl)-3,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one is a heterocyclic compound that features a unique structure combining a furan ring, a triphenyl group, and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-furyl)-3,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one typically involves the reaction of furfural with triphenylamine and an appropriate catalyst under controlled conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cyclization reaction. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-furyl)-3,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxazine ring can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-furyl)-3,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2-furyl)-3,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Furyl-4-substituted derivatives: These compounds share the furan ring and exhibit similar reactivity patterns.
Triphenylamine derivatives: Compounds with triphenylamine structures have comparable electronic properties and applications.
Oxazine derivatives: Other oxazine compounds have similar ring structures and can undergo analogous chemical reactions.
Uniqueness
2-(2-furyl)-3,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one is unique due to the combination of its furan, triphenyl, and oxazine moieties, which confer distinct chemical and physical properties. This unique structure allows for a wide range of applications and reactivity that may not be observed in simpler or less complex analogs.
Properties
Molecular Formula |
C26H19NO3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-3,5,6-triphenyl-2H-1,3-oxazin-4-one |
InChI |
InChI=1S/C26H19NO3/c28-25-23(19-11-4-1-5-12-19)24(20-13-6-2-7-14-20)30-26(22-17-10-18-29-22)27(25)21-15-8-3-9-16-21/h1-18,26H |
InChI Key |
QLXALUDZVKJORR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC(N(C2=O)C3=CC=CC=C3)C4=CC=CO4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(N(C2=O)C3=CC=CC=C3)C4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


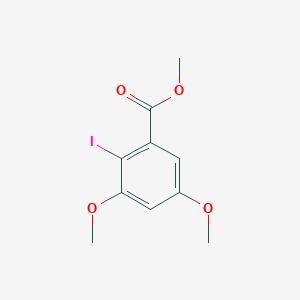

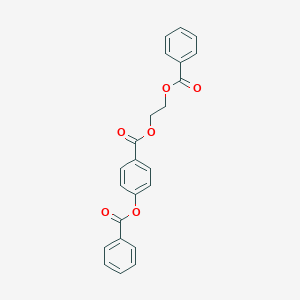

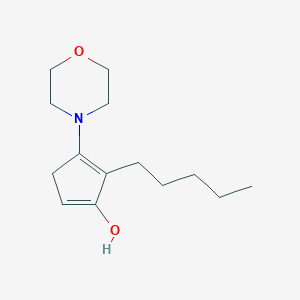
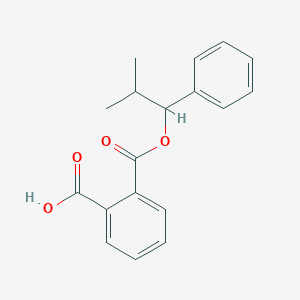
![S-(2-{[(benzyloxy)carbonyl]amino}-1-phenylethyl) ethanethioate](/img/structure/B312788.png)
![4-methyl-2a-(4-methylphenyl)-2-phenyl-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothiazepin-1-one](/img/structure/B312790.png)
![4-methyl-2,2a-diphenyl-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothiazepin-1-one](/img/structure/B312791.png)
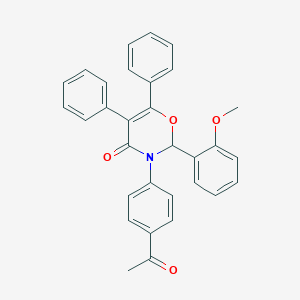
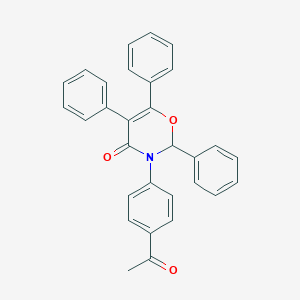
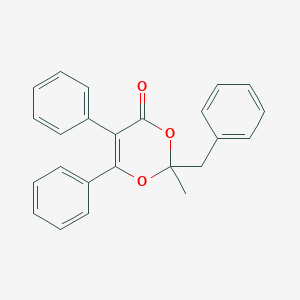
![3,4-Diphenyl-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B312796.png)
![1-[4-(Pentylsulfanyl)phenyl]-1-propanone](/img/structure/B312797.png)
